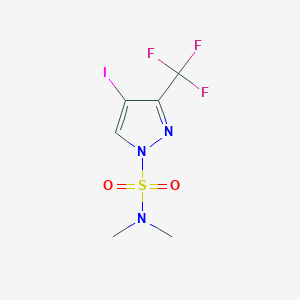

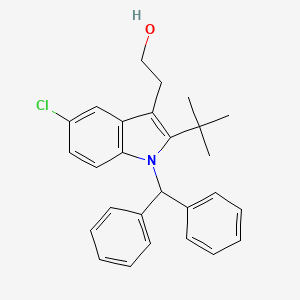

![molecular formula C13H18O3S B12613048 Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate CAS No. 648438-81-7](/img/structure/B12613048.png)

Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato es un compuesto orgánico que pertenece a la clase de los fenoxiacetatos. Este compuesto se caracteriza por la presencia de un grupo éster etílico unido a una unidad de fenoxiacetato, que está además sustituida con un grupo propan-2-ilo y un grupo sulfanyl. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversos estudios científicos y aplicaciones industriales.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato normalmente implica la esterificación del ácido 2-(propan-2-il)-4-sulfanylfenoxiacético con etanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.

Métodos de producción industrial: En un entorno industrial, la producción de Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, son cruciales para la producción a gran escala.

3. Análisis de las reacciones químicas

Tipos de reacciones: Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El grupo éster se puede reducir al alcohol correspondiente.

Sustitución: El grupo fenoxi puede participar en reacciones de sustitución aromática nucleófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente en condiciones suaves.

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.

Sustitución: Nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base como el hidróxido de sodio (NaOH).

Productos principales:

Oxidación: Sulfoxidos o sulfonas.

Reducción: Etil [2-(propan-2-il)-4-hidroxifenoxi]acetato.

Sustitución: Diversos fenoxiacetatos sustituidos en función del nucleófilo utilizado.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl [2-(propan-2-yl)-4-hydroxyphenoxy]acetate.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Se explora su posible uso en el desarrollo de fármacos, especialmente en el diseño de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato implica su interacción con objetivos moleculares y vías específicas. El grupo sulfanyl puede formar enlaces covalentes con grupos tiol en las proteínas, alterando potencialmente su función. Además, la unidad de fenoxiacetato puede interactuar con diversas enzimas, modulando su actividad y conduciendo a efectos biológicos posteriores.

Comparación Con Compuestos Similares

Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato se puede comparar con otros derivados de fenoxiacetato como:

Etil [2-(propan-2-il)-4-hidroxifenoxi]acetato: Carece del grupo sulfanyl, lo que puede provocar diferentes actividades biológicas.

Metil [2-(propan-2-il)-4-sulfanylfenoxi]acetato: Estructura similar pero con un grupo éster metílico en lugar de un éster etílico, lo que podría afectar su reactividad y solubilidad.

La singularidad del Etil [2-(propan-2-il)-4-sulfanylfenoxi]acetato radica en la presencia tanto del grupo sulfanyl como del grupo éster etílico, lo que confiere propiedades químicas y biológicas distintas.

Propiedades

Número CAS |

648438-81-7 |

|---|---|

Fórmula molecular |

C13H18O3S |

Peso molecular |

254.35 g/mol |

Nombre IUPAC |

ethyl 2-(2-propan-2-yl-4-sulfanylphenoxy)acetate |

InChI |

InChI=1S/C13H18O3S/c1-4-15-13(14)8-16-12-6-5-10(17)7-11(12)9(2)3/h5-7,9,17H,4,8H2,1-3H3 |

Clave InChI |

AFCLTTVCXFWNSS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)COC1=C(C=C(C=C1)S)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)

![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)

![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)

![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)

![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

methanone](/img/structure/B12613042.png)